Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a thienopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the condensation reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For instance, it could act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure to ribociclib.
Uniqueness
Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both ethoxypyridine and methylsulfonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O5S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O5S2/c1-4-24-14-9(6-5-7-17-14)11-12-10(25-13(11)15(20)23-2)8-18-16(19-12)26(3,21)22/h5-8H,4H2,1-3H3 |
InChI Key |
HAZZBJFJNJLXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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